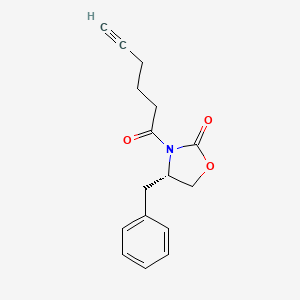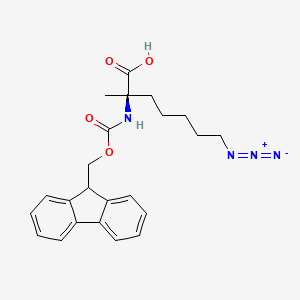
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide
Descripción general
Descripción
“(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide” is a chemical compound with the molecular formula C8H7BrN2O2 . It has a molecular weight of 243.06 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide” consists of a bromophenyl group (a benzene ring with a bromine atom) and a hydroxyiminoacetamide group . The exact spatial arrangement of these groups would depend on the specific isomer of the compound.Physical And Chemical Properties Analysis
“(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide” is a solid at room temperature . It has a molecular weight of 243.06 and a molecular formula of C8H7BrN2O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and may not be available without experimental data.Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Antimalarial Drug Synthesis
- Study Focus: N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. The study by (Magadum & Yadav, 2018) highlights its chemoselective monoacetylation using Novozym 435 catalyst, emphasizing its significance in drug synthesis.
Mass Spectral Analysis of Derivatives
- Research on Mass Spectra: A study by (Kallury et al., 1978) on 13 2-hydroxyimino-N-aryl acetamides, including derivatives of (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide, provides insights into the mechanisms of ion formation, crucial for analytical chemistry.
Antioxidant Properties and Mechanisms
- Free Radical Scavenging Activity: The compound BHMA, a derivative of (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide, exhibits potent free radical scavenging activity, as reported in (Boudebbous et al., 2021). This research is significant for understanding its potential in oxidative stress-related conditions.
Pharmacological Properties of Acetamide Derivatives
- Synthesis and Assessment of Derivatives: A study by (Rani et al., 2016) presents the synthesis of new acetamide derivatives, including those related to (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide, showing their potential as cytotoxic and anti-inflammatory agents.
Rearrangement in Chemical Synthesis
- Chemical Rearrangement: Research on N-benzyl-2-cyano-2-(hydroxyimino)acetamide by (Darling & Chen, 1978) discusses the formation of unexpected products through Beckmann-type rearrangement, highlighting the compound's role in synthetic chemistry.
Synthesis of Novel Antioxidant Compounds
- Antioxidant Activity of Novel Compounds: A study by (Gopi & Dhanaraju, 2020) on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives, related to the compound , shows considerable antioxidant activity.
Propiedades
IUPAC Name |
(2E)-N-(2-bromophenyl)-2-hydroxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQMJREXXFSBT-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=N/O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide | |
CAS RN |
1191245-18-7 | |
| Record name | N-(2-bromophenyl)-2-(N-hydroxyimino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089210.png)
![(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3089219.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B3089222.png)
![Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B3089229.png)








